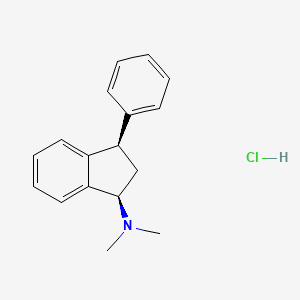

Dimefadane hydrochloride, cis-

Description

Contextualization within Stereochemically Defined Chemical Entities

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. ibchem.comsolubilityofthings.com This phenomenon, known as stereoisomerism, is a critical concept in chemistry as it can lead to significant variations in the physical, chemical, and biological properties of molecules. solubilityofthings.comnumberanalytics.comnumberanalytics.com Dimefadane hydrochloride, cis- is an example of a stereochemically defined entity, where the "cis-" designation specifies the particular spatial arrangement of its constituent atoms. ontosight.ai This precise geometric configuration is fundamental to its unique characteristics and interactions at a molecular level. ontosight.aipatsnap.com

Overview of the Chemical Class and Core Structural Features of Dimefadane

Dimefadane belongs to the class of organic compounds known as indanamines. Its core structure is built upon an indene (B144670) backbone, which is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. ontosight.aivulcanchem.com Specifically, it is a derivative of 1-indanamine, featuring a dimethylamino group (-N(CH₃)₂) and a phenyl group (-C₆H₅) as substituents. nih.gov The hydrochloride salt form of Dimefadane is commonly utilized to improve its water solubility. ontosight.ai

The IUPAC name for Dimefadane is N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine. nih.govnih.gov The "cis-" isomer indicates that the substituents on the indane ring are located on the same side of the ring structure, a crucial detail that distinguishes it from its trans- counterpart. ibchem.comontosight.ai

Table 1: Physicochemical Properties of Dimefadane and its cis- Hydrochloride Salt

| Property | Value (Dimefadane, cis-) | Value (Dimefadane Hydrochloride, cis-) | Source(s) |

|---|---|---|---|

| Molecular Formula | C₁₇H₁₉N | C₁₇H₂₀ClN | vulcanchem.comnih.gov |

| Molecular Weight | 237.34 g/mol | 273.8 g/mol | vulcanchem.comnih.gov |

| IUPAC Name | (1R,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine | N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride | vulcanchem.comnih.gov |

| CAS Number | 86946-40-9 | 86946-41-0 | vulcanchem.com |

Significance of cis- Stereoisomerism in Chemical Biology and Advanced Materials Research

The spatial arrangement of atoms in a molecule, defined by its stereoisomerism, can have profound effects on its biological activity and its properties in materials science. numberanalytics.comnumberanalytics.comusc.edu

In the realm of chemical biology , the cis- or trans- configuration of a molecule can dramatically alter its interaction with biological targets such as enzymes and receptors. ibchem.comnumberanalytics.com This stereospecificity is a cornerstone of pharmacology, as one isomer may exhibit potent therapeutic effects while the other may be inactive or even produce undesirable effects. numberanalytics.comusc.edu The precise three-dimensional shape of a molecule determines how well it fits into the binding site of a biological macromolecule, an interaction often likened to a lock and key. ibchem.com Research into compounds with similar structures to Dimefadane suggests potential interactions with the central nervous system. ontosight.ai The specific cis- configuration of a molecule can be crucial for its pharmacokinetic properties and biological activity. ontosight.ai

In the field of advanced materials research , cis-trans isomerism is a tool used to design novel materials with specific, tailored properties. patsnap.com By controlling the geometric arrangement of molecules, scientists can influence the bulk properties of a material, such as its crystallinity, conductivity, and optical behavior. numberanalytics.compatsnap.com For instance, the different spatial arrangements of cis- and trans- isomers can lead to variations in how molecules pack together in a solid state, which in turn affects properties like melting point, boiling point, and solubility. numberanalytics.com Research on other organic molecules has shown that different stereoisomers can exhibit distinct aggregation-induced emission properties and self-assembly behaviors, leading to different nanostructures. nih.gov This principle is applied in the development of advanced polymers, catalysts, and optoelectronic devices. patsnap.com

Properties

CAS No. |

86946-41-0 |

|---|---|

Molecular Formula |

C17H20ClN |

Molecular Weight |

273.8 g/mol |

IUPAC Name |

(1R,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17-;/m1./s1 |

InChI Key |

XLFKPSXGNJGVCH-GBNZRNLASA-N |

Isomeric SMILES |

CN(C)[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl |

Canonical SMILES |

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimefadane Hydrochloride, Cis

Stereoselective Synthesis of the cis-Diastereomer

The controlled spatial arrangement of substituents in Dimefadane is critical for its intended biological activity. Stereoselective synthesis aims to directly produce the desired cis-isomer, thereby avoiding the need for separating a mixture of diastereomers.

The development of synthetic pathways to cis-Dimefadane would likely involve strategies that establish the relative stereochemistry of the substituents on the piperidine (B6355638) ring in a controlled manner. A plausible disconnection approach for Dimefadane, which is chemically named cis-N,N-dimethyl-2-(diphenylmethyl)piperidin-3-amine, suggests that the key bond formations would involve the creation of the C2-C3 bond on the piperidine ring with the correct relative stereochemistry.

Hypothetical diastereoselective approaches could involve a Michael addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated precursor, where the facial selectivity is directed by a resident chiral auxiliary or a chiral catalyst. Another potential route is the diastereoselective reduction of a cyclic imine or enamine intermediate. The choice of reducing agent and the steric environment around the reactive center would be crucial in favoring the formation of the cis-product.

Enantioselective synthesis would further refine this by not only controlling the relative stereochemistry (cis vs. trans) but also the absolute stereochemistry of each chiral center. This is often achieved through the use of chiral catalysts or chiral starting materials derived from the chiral pool.

Chiral catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. In the context of cis-Dimefadane, a chiral catalyst could be employed in several key steps. For instance, an asymmetric hydrogenation of a suitably substituted pyridine (B92270) precursor using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) could, in principle, establish the stereocenters on the piperidine ring with high enantioselectivity and diastereoselectivity.

Another strategy could involve a catalytic asymmetric Mannich reaction or a related C-C bond-forming reaction to construct the piperidine ring or append the diphenylmethyl group with control over the stereochemistry at the C2 and C3 positions. The catalyst, often a chiral organocatalyst or a metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other.

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

| Catalyst Type | Potential Application in cis-Dimefadane Synthesis | Desired Outcome |

|---|---|---|

| Chiral Phosphine-Metal Complexes (e.g., Rh-DIPAMP, Ru-BINAP) | Asymmetric hydrogenation of a pyridine or tetrahydropyridine (B1245486) precursor. | Enantioselective and diastereoselective formation of the piperidine ring. |

| Chiral Organocatalysts (e.g., Proline derivatives) | Asymmetric Mannich or Michael reactions to form the C2-C3 bond. | Control of stereochemistry during the formation of the piperidine backbone. |

Strategies for Chiral Resolution of Racemic Intermediates

When a stereoselective synthesis is not feasible or is low-yielding, chiral resolution of a racemic mixture is a common alternative. This involves separating the enantiomers of a key intermediate in the synthetic pathway.

For a compound like Dimefadane, which is an amine, a classical method for resolution involves the formation of diastereomeric salts. A racemic mixture of a key amine intermediate would be treated with a single enantiomer of a chiral acid (a resolving agent). The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Mechanism of Separation |

|---|---|---|

| (+)-Tartaric acid or (-)-Tartaric acid | Chiral Acid | Formation of diastereomeric salts with different solubilities. |

| (1R)-(-)-10-Camphorsulfonic acid or (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid | Formation of diastereomeric salts with different solubilities. |

Other methods for chiral resolution include chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Novel Synthetic Strategies for Analogs and Stereochemically Defined Derivatives

The synthesis of analogs of Dimefadane with defined stereochemistry is crucial for structure-activity relationship (SAR) studies. Novel synthetic strategies would focus on flexible routes that allow for the introduction of diverse substituents on the piperidine ring or the diphenylmethyl moiety.

For example, a modular synthetic approach could be developed where different substituted benzhydryl groups can be introduced late in the synthesis. Similarly, modifications to the substituents on the piperidine ring could be achieved by starting with different functionalized precursors. The development of robust stereoselective methods would ensure that these analogs are also obtained as single, well-defined stereoisomers.

Methodological Advancements in Process Chemistry for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. Process chemistry focuses on developing synthetic routes that are safe, cost-effective, efficient, and environmentally friendly.

For the scalable synthesis of cis-Dimefadane hydrochloride, advancements might include:

Optimization of reaction conditions: This involves fine-tuning parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and minimize reaction times and waste.

Development of telescoped or one-pot reactions: Combining multiple synthetic steps into a single operation without isolating intermediates can significantly improve efficiency and reduce costs.

Use of greener solvents and reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key goal of modern process chemistry.

Continuous flow chemistry: For some reactions, moving from traditional batch processing to a continuous flow setup can offer better control over reaction parameters, improved safety, and higher throughput.

The successful implementation of these advanced methodologies would be crucial for the efficient and sustainable production of cis-Dimefadane hydrochloride.

Stereochemical Dynamics and Isomerization of Dimefadane Hydrochloride, Cis

Conformational Analysis of the cis- Configuration

There is a notable lack of published research detailing the conformational analysis of cis-Dimefadane hydrochloride. Dimefadane, with the chemical name N,N-dimethyl-3-phenyl-1-indanamine, possesses two chiral centers at the C1 and C3 positions of the indane ring. This gives rise to diastereomers, designated as cis and trans, based on the relative orientation of the dimethylamino and phenyl substituents.

For the cis-isomer, the dimethylamino group and the phenyl group are situated on the same side of the indane ring. A thorough conformational analysis would involve computational modeling and experimental studies to determine the preferred spatial arrangement of these substituents and the puckering of the five-membered ring of the indane core. Such an analysis would typically involve the calculation of potential energy surfaces to identify the most stable conformers and the energy barriers between them. However, no such studies specific to cis-Dimefadane hydrochloride have been reported.

Table 1: Hypothetical Conformational Data for cis-Dimefadane Hydrochloride

| Conformer | Dihedral Angle (H-C1-C3-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Investigation of cis-to-trans Isomerization Pathways

The interconversion between cis and trans isomers of Dimefadane hydrochloride is a critical aspect of its stereochemical dynamics. This process, known as epimerization, would involve the inversion of configuration at one of the chiral centers. Understanding the pathways and energetics of this isomerization is crucial for controlling the stereochemical purity of the compound.

Kinetic and Thermodynamic Studies of Isomerization

A comprehensive investigation into the kinetics and thermodynamics of the cis-to-trans isomerization of Dimefadane hydrochloride has not been documented. Such studies would provide crucial data on the rate of interconversion and the relative stability of the two isomers at equilibrium. Key thermodynamic parameters, such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the isomerization, remain undetermined. Similarly, kinetic parameters, including the activation energy (Ea) and the rate constant (k), are unknown.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for cis-to-trans Isomerization of Dimefadane Hydrochloride

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | Data Not Available |

| Rate Constant (k) at 298 K | Data Not Available |

| Gibbs Free Energy Change (ΔG°) | Data Not Available |

| Enthalpy Change (ΔH°) | Data Not Available |

Environmental and Catalytic Factors Influencing Isomerization

The influence of environmental factors such as pH, temperature, and light on the rate and extent of cis-to-trans isomerization of Dimefadane hydrochloride has not been investigated. In many organic molecules with chiral centers, these factors can significantly impact stereochemical stability. For instance, changes in pH can alter the protonation state of the amine, potentially catalyzing epimerization. Similarly, elevated temperatures can provide the necessary energy to overcome the activation barrier for isomerization. The photochemical stability of the cis-isomer is also an area that warrants investigation. Without experimental data, any discussion on the influence of these factors on Dimefadane's isomerization remains speculative.

Spectroscopic and Chromatographic Methods for Isomer Purity Assessment

The development of reliable analytical methods is essential for the separation, identification, and quantification of the stereoisomers of Dimefadane. While general principles of NMR spectroscopy and chiral chromatography are well-established for stereochemical analysis, specific methods tailored to cis-Dimefadane hydrochloride are not described in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical elucidation of organic molecules. In principle, the cis and trans isomers of Dimefadane should exhibit distinct NMR spectra due to the different spatial environments of their protons and carbon atoms. Techniques such as 1D ¹H and ¹³C NMR, as well as 2D NMR experiments (e.g., COSY, NOESY), could be employed to assign the relative stereochemistry. For instance, Nuclear Overhauser Effect (NOE) correlations would be expected to differ significantly between the cis and trans isomers, providing a clear basis for their differentiation. However, no published NMR data specifically assigning the stereochemistry of cis-Dimefadane hydrochloride is available.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the standard technique for separating and quantifying enantiomers and diastereomers. The development of a successful chiral separation method for Dimefadane would involve screening various chiral stationary phases (CSPs) and optimizing mobile phase conditions. While methods for the chiral separation of structurally related 3-phenyl-propylamines have been reported, a specific, validated method for the analysis of cis- and trans-Dimefadane, as well as their individual enantiomers, has not been documented. Such a method would be crucial for assessing the enantiomeric and diastereomeric purity of cis-Dimefadane hydrochloride.

Mechanistic and Molecular Interaction Studies of Dimefadane Hydrochloride, Cis

Structure-Activity Relationship (SAR) Elucidation

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For Dimefadane hydrochloride, particularly its cis- isomer, understanding these relationships provides critical insights into its molecular interactions and potential therapeutic applications.

Impact of cis- Stereochemistry on Molecular Interaction Profiles

The spatial arrangement of atoms, or stereochemistry, plays a pivotal role in determining how a molecule interacts with its biological target. In the case of cyclic compounds like Dimefadane, the cis- and trans- isomers can exhibit significantly different pharmacological profiles. While specific studies on cis-Dimefadane hydrochloride are limited in the public domain, research on analogous compounds, such as 2-phenylcyclopropylamine (PCPA) derivatives, offers valuable insights.

Studies on cis- and trans-PCPA derivatives as inhibitors of lysine-specific demethylase 1 (LSD1) and LSD2 have demonstrated that stereochemistry profoundly influences inhibitory activity. For instance, certain cis-isomers of PCPA derivatives have shown potent and selective inhibition of these enzymes. This suggests that the cis- configuration likely orients the key pharmacophoric features, such as the phenyl ring and the amino group, in a specific spatial arrangement that is favorable for binding to the active site of the target protein. The constrained nature of the cyclopropyl (B3062369) ring in the cis- conformation may reduce the entropic penalty upon binding, contributing to a higher binding affinity.

The interaction of one PCPA derivative, (+)-cis-4-Br-PCPA, with LSD1 revealed specific molecular interactions. A notable CH/π interaction was observed between the p-orbital of a tyrosine residue (Tyr761) and a hydrogen atom of the 4-bromophenyl ring, contributing significantly to the binding energy. nih.gov Additionally, weak electrostatic attractions were noted between other amino acid residues and the 4-bromophenylethyl fragment. nih.gov Such detailed interaction mapping highlights how the defined stereochemistry of the cis-isomer dictates the precise positioning of the molecule within the binding pocket, maximizing favorable interactions and minimizing repulsive forces.

Design and Synthesis of Stereochemically Defined Analogs for SAR Probing

The synthesis of such analogs often involves stereoselective synthetic routes to ensure the desired cis- configuration is obtained with high purity. For example, in the synthesis of PCPA derivatives, specific reaction conditions and starting materials are employed to control the stereochemical outcome. nih.gov Once synthesized, these analogs, which may feature variations in the substitution pattern on the aromatic ring or modifications to the amino group, are subjected to biological evaluation.

By comparing the biological activities of a series of related compounds, a comprehensive SAR profile can be constructed. For example, the introduction of different substituents on the phenyl ring can modulate electronic properties and steric bulk, thereby influencing binding affinity and selectivity. Similarly, modifications to the N-alkyl groups can impact interactions with the receptor and alter pharmacokinetic properties. This systematic approach is instrumental in identifying the key structural determinants for the desired pharmacological effect and in designing more potent and selective therapeutic agents. The synthesis and evaluation of a series of novel (-)-cis-N-normetazocine derivatives, for instance, demonstrated how structural modifications to the N-substituent could modulate the affinity and activity profile for opioid receptors. nih.gov

Ligand-Receptor Binding and Allosteric Modulation

The therapeutic effect of a drug is initiated by its binding to a specific biological target, typically a receptor. The nature of this binding, including its kinetics and the specific interactions at the molecular level, is fundamental to the drug's pharmacological profile.

Receptor Binding Kinetics and Thermodynamics (e.g., residence time)

A key parameter in modern drug discovery is the residence time , which is the reciprocal of the dissociation rate (1/koff). A longer residence time indicates that the drug remains bound to its target for an extended period, which can lead to a more sustained pharmacological effect. This is often a desirable property for therapeutic agents.

Thermodynamic analysis of ligand binding provides insights into the driving forces of the interaction, such as changes in enthalpy (ΔH) and entropy (ΔS). These parameters can help to understand the nature of the molecular interactions, whether they are primarily driven by favorable enthalpic contributions (e.g., hydrogen bonds, van der Waals interactions) or by an increase in entropy (e.g., release of water molecules from the binding site).

Investigation of cis- Interactions at the Receptor Interface

The cis- stereochemistry of Dimefadane hydrochloride is expected to play a critical role in its interactions at the receptor interface. The fixed spatial relationship between the phenyl group and the amino group in the cis- isomer will dictate how the molecule presents itself to the binding site of its target receptor.

Molecular modeling and computational docking studies are powerful tools for investigating these interactions at an atomic level. Such studies can predict the likely binding pose of cis-Dimefadane hydrochloride within a putative receptor's binding pocket and identify key amino acid residues involved in the interaction. These interactions may include:

Hydrogen bonds: The amino group of cis-Dimefadane can act as a hydrogen bond donor, while the nitrogen atom can be an acceptor.

π-π stacking: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The non-polar regions of the molecule can form favorable hydrophobic interactions with non-polar residues in the binding pocket.

Cation-π interactions: The protonated amino group can interact with the electron-rich face of an aromatic ring.

The specific geometry imposed by the cis- configuration will determine the feasibility and strength of these interactions, ultimately influencing the binding affinity and selectivity of the compound.

Identification of Putative Target Receptors and Binding Sites

While Dimefadane has been described as an analgesic agent, its precise molecular targets are not definitively established in the available literature. wikipedia.org Its structural similarity to compounds that interact with monoamine transporters and other central nervous system targets suggests several possibilities.

Potential putative targets for cis-Dimefadane hydrochloride could include:

Monoamine transporters: The structural resemblance to tametraline, a known monoamine uptake inhibitor, suggests that Dimefadane might interact with the dopamine (B1211576), norepinephrine (B1679862), or serotonin (B10506) transporters.

Opioid receptors: Although it does not follow the classical morphine rule, its analgesic properties warrant investigation of its potential interaction with opioid receptors. wikipedia.org Studies on structurally related cis-N-normetazocine derivatives have shown affinity for opioid receptors. nih.gov

NMDA receptors: Some phenylcyclopropylamine derivatives have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, suggesting another potential target class.

Molecular Mechanism of Action at Sub-cellular Levels

The molecular mechanism of action for many phenylpiperidine derivatives involves their interaction with various components of the central nervous system (CNS) at the sub-cellular level. Based on its structural features—a piperidine (B6355638) ring with a phenyl group and an amine function—Dimefadane hydrochloride, cis- is likely to interact with neurotransmitter systems.

Compounds with a similar phenylpiperidine scaffold are known to act on monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). These transporters are transmembrane proteins located on presynaptic neurons that are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration of the respective neurotransmitters in the synapse, which is a common mechanism for antidepressant and psychostimulant drugs.

Another potential mode of action for phenylpiperidine derivatives is through interaction with opioid receptors, particularly the mu-opioid receptor. nih.gov The phenylpiperidine structure is a core component of several synthetic opioids. painphysicianjournal.com Binding to these G-protein coupled receptors can lead to analgesic effects.

Given these precedents, the sub-cellular action of Dimefadane hydrochloride, cis- would likely involve binding to the active sites of these transporters or receptors, leading to a modulation of neurotransmitter signaling pathways. The cis-stereochemistry of the substituents on the piperidine ring would play a crucial role in defining the binding affinity and selectivity for these potential biological targets.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are invaluable tools for predicting and understanding the interactions of small molecules like Dimefadane hydrochloride, cis- with their biological targets. These methods can provide insights into binding modes, affinities, and the structural basis for activity, even in the absence of experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. For Dimefadane hydrochloride, cis-, docking studies would be instrumental in exploring its potential interactions with targets such as monoamine transporters or opioid receptors. In such a study, a 3D model of the target protein would be used as a receptor, and the 3D structure of Dimefadane hydrochloride, cis- would be placed into the binding site of the receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose.

For example, docking studies of phenylpiperidine analogs with SERT have revealed key interactions with specific amino acid residues in the binding pocket that are crucial for inhibitory activity. These interactions often involve hydrogen bonds with the protonated amine and hydrophobic interactions with the phenyl group.

Molecular dynamics (MD) simulations could further refine the results from molecular docking. MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for an assessment of the stability of the binding pose and a more accurate calculation of binding free energies. An MD simulation of Dimefadane hydrochloride, cis- bound to a potential target would reveal the flexibility of the ligand in the binding site and the conformational changes in the protein upon binding.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Phenylpiperidine Derivative with Monoamine Transporters

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| SERT | -9.5 | Asp98, Tyr176, Phe335 |

| DAT | -8.2 | Asp79, Ser149, Phe326 |

| NET | -8.9 | Asp75, Phe317, Tyr152 |

This table is for illustrative purposes only and does not represent actual data for Dimefadane hydrochloride, cis-.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a compound like Dimefadane hydrochloride, cis-, a QSAR study would be particularly useful for understanding the impact of its stereochemistry on activity. By comparing the cis-isomer with its trans-counterpart and other related stereoisomers, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed. scientific.net These models correlate the 3D steric and electrostatic fields of the molecules with their biological activities. scientific.net

A QSAR model for a series of cis- and trans-3,4-disubstituted phenylpiperidines could reveal the importance of the relative orientation of the substituents for binding to a specific target. nih.govgu.se For instance, the model might show that a cis-configuration allows for an optimal placement of the phenyl group in a hydrophobic pocket of the receptor, while the trans-configuration does not.

The biological activity of a flexible molecule like Dimefadane hydrochloride, cis- is highly dependent on its conformational preferences. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov For a cis-3,4-disubstituted piperidine, two chair conformations are possible, which are in equilibrium through ring flipping. In one conformer, one substituent is axial and the other is equatorial, while in the flipped conformer, their positions are reversed.

The relative stability of these two conformers is determined by the steric interactions of the axial substituent with the other axial hydrogens on the ring (1,3-diaxial interactions). The substituent that creates more steric hindrance will preferentially occupy the equatorial position. Computational methods, such as quantum mechanics calculations, can be used to calculate the energy of different conformers and predict the most stable conformation. nih.gov

The preferred conformation of Dimefadane hydrochloride, cis- will dictate its 3D shape and, consequently, how it fits into the binding site of a biological target. An analysis of the conformational energy landscape can provide crucial information for understanding its structure-activity relationship and for designing more potent analogs. For phenyl-substituted piperidines, there can be a modest preference for the axial conformer of the phenyl group. nih.gov

Metabolic Pathways and Biotransformation of Dimefadane Hydrochloride, Cis

Identification and Characterization of Major and Minor Metabolites

There is no publicly available data identifying or characterizing the major and minor metabolites of Dimefadane hydrochloride, cis-.

Elucidation of Metabolic Enzymes and Pathways Involved (e.g., Phase I and Phase II Biotransformations)

Specific enzymes and pathways involved in the metabolism of Dimefadane hydrochloride, cis- have not been elucidated in the available literature. Generally, compounds with tertiary amine and aromatic ring structures, such as that suggested by the name, are substrates for cytochrome P450 (CYP) enzymes in Phase I metabolism. Potential Phase I reactions could include N-demethylation, hydroxylation of the aromatic or aliphatic rings, and oxidation. Following Phase I reactions, the resulting metabolites would likely undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. However, without experimental data, these remain theoretical pathways.

In Vitro Metabolic Stability and Metabolite Profiling utilizing isolated enzyme systems or cellular models

No studies on the in vitro metabolic stability of Dimefadane hydrochloride, cis- using isolated enzyme systems (like liver microsomes or S9 fractions) or cellular models (such as hepatocytes) were found. Such studies are crucial in early drug development to predict a compound's metabolic fate in vivo.

Application of Advanced Analytical Techniques in Metabolite Identification

While advanced analytical techniques are routinely used in drug metabolism studies, there is no evidence of their specific application to Dimefadane hydrochloride, cis- in the public domain.

High-Resolution Mass Spectrometry for Metabolite Structural Elucidation

No published research was found that utilizes high-resolution mass spectrometry for the structural elucidation of metabolites of Dimefadane hydrochloride, cis-.

Isotope Labeling Strategies in Metabolic Tracing Studies

There are no available studies that have employed isotope labeling strategies to trace the metabolic fate of Dimefadane hydrochloride, cis-.

Advanced Analytical Characterization and Quantification Methods for Dimefadane Hydrochloride, Cis Research

Development and Validation of Chromatographic Assays for Purity and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the pharmaceutical analysis of Dimefadane hydrochloride, cis-. The development of a robust HPLC method is crucial for separating the cis- isomer from its trans- counterpart and any potential impurities that may arise during synthesis or degradation.

Method development typically involves the systematic optimization of several parameters to achieve the desired separation. This includes the selection of an appropriate stationary phase (the column), the mobile phase composition, flow rate, and detection wavelength. For a compound like Dimefadane hydrochloride, cis-, a reversed-phase column, such as a C18, is often the initial choice. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, with the gradient or isocratic elution profile fine-tuned to maximize resolution.

Once developed, the analytical method must undergo a rigorous validation process in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). This validation ensures that the method is fit for its intended purpose. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or other isomers.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A typical data table summarizing the validation of an HPLC method for Dimefadane hydrochloride, cis- might look as follows:

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | Defined by linearity |

| Accuracy (% Recovery) | 99.5% | 98.0% - 102.0% |

| Precision (RSD%) | ||

| - Repeatability | < 1.0% | ≤ 2.0% |

| - Intermediate Precision | < 1.5% | ≤ 2.0% |

| LOD (µg/mL) | 0.1 | Reported |

| LOQ (µg/mL) | 0.3 | Reported |

| Robustness | Unaffected by minor changes | Consistent results |

Advanced Spectroscopic Techniques for Structural Confirmation and Stereochemical Assignment

While chromatography is excellent for separation and quantification, spectroscopic techniques are essential for the definitive confirmation of the chemical structure and stereochemistry of Dimefadane hydrochloride, cis-.

Two-Dimensional NMR Spectroscopy for Complex Structural Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of organic molecules. Unlike one-dimensional NMR, which provides information about the chemical environment of individual nuclei, 2D NMR reveals correlations between different nuclei within the molecule, allowing for the unambiguous assignment of protons and carbons and the determination of through-bond and through-space connectivities.

For Dimefadane hydrochloride, cis-, key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another. This is crucial for tracing the connectivity of the hydrocarbon framework.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the directly attached carbon atoms (¹H-¹³C). This allows for the direct assignment of carbon signals based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity. For Dimefadane hydrochloride, cis-, a NOESY experiment would be critical in confirming the cis stereochemistry by showing a spatial correlation between the relevant protons on the ring system.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

A summary of crystallographic data for Dimefadane hydrochloride, cis- would be presented in a standardized format, as shown in the table below:

| Parameter | Value |

| Chemical Formula | C₁₇H₂₂ClN |

| Formula Weight | 275.82 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| α = 90°, β = XX.XX°, γ = 90° | |

| Volume | VVVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD g/cm³ |

| Final R indices | R₁ = 0.0XXX, wR₂ = 0.YYYY |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical power.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is particularly useful for the identification and quantification of trace-level impurities and for the analysis of the compound in complex matrices. The mass spectrometer can provide molecular weight information and fragmentation patterns that are characteristic of the molecule, further confirming its identity.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. While Dimefadane hydrochloride itself is a salt and not readily volatile, it could potentially be analyzed by GC-MS after derivatization to a more volatile form. This technique offers excellent chromatographic resolution and provides mass spectra that can be compared against libraries for identification.

Methodologies for Trace Analysis in Complex Biological Matrices (for research purposes only)

In a research context, it may be necessary to quantify Dimefadane hydrochloride, cis- at very low concentrations in biological matrices such as plasma or tissue homogenates. LC-MS/MS is the technique of choice for this application due to its exceptional sensitivity and selectivity.

The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Chromatographic Separation: A rapid and efficient HPLC method is developed to separate the analyte from endogenous matrix components.

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Method Validation: The bioanalytical method is validated for parameters such as selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability, following regulatory guidance.

A representative table of a validated bioanalytical method might include:

| Parameter | Result |

| Technique | LC-MS/MS |

| Matrix | Human Plasma |

| Linearity Range (ng/mL) | 0.1 - 100 |

| LLOQ (ng/mL) | 0.1 |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Recovery (%) | > 85% |

| Matrix Effect | Minimal |

Theoretical Studies and Computational Predictions for Dimefadane Hydrochloride, Cis

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. nih.govnih.gov For Dimefadane hydrochloride, cis-, these calculations could provide insights into its stability, reactivity, and the distribution of electrons within the molecule.

Key Applications:

Molecular Orbital Analysis: Calculations such as Density Functional Theory (DFT) or Hartree-Fock could be employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: These methods can map the electron density surface, revealing regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule might interact with other chemical species. For instance, areas with high electron density would be susceptible to electrophilic attack, while electron-deficient regions would be prone to nucleophilic attack.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and chemical hardness. Such descriptors would help in quantifying the reactivity of Dimefadane hydrochloride, cis-.

Illustrative Data from Quantum Chemical Calculations:

| Parameter | Theoretical Value | Significance |

| HOMO Energy | Calculated Value (e.g., in eV) | Indicates the ability to donate electrons. |

| LUMO Energy | Calculated Value (e.g., in eV) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Calculated Value (e.g., in eV) | Relates to chemical stability and reactivity. |

| Dipole Moment | Calculated Value (e.g., in Debye) | Provides insight into the molecule's polarity. |

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental spectra and confirming the structure of a compound. nih.gov For Dimefadane hydrochloride, cis-, theoretical spectra can be generated and compared with experimental data.

Predicted Spectroscopic Data:

Infrared (IR) and Raman Spectra: Quantum chemical calculations can predict the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the stretching and bending of chemical bonds and can be correlated with peaks in experimental IR and Raman spectra. springermedizin.de This aids in the assignment of spectral bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. dntb.gov.ua By comparing the calculated chemical shifts with experimental data, the chemical structure of Dimefadane hydrochloride, cis- can be validated.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible range. This can help in understanding the electronic properties and color of the compound. springermedizin.de

Example of Predicted vs. Experimental Data Correlation:

| Spectroscopic Technique | Predicted Data Point | Experimental Data Point |

| IR Spectroscopy | Calculated vibrational frequency (cm⁻¹) | Observed absorption peak (cm⁻¹) |

| ¹³C NMR Spectroscopy | Calculated chemical shift (ppm) | Observed resonance (ppm) |

| UV-Vis Spectroscopy | Calculated absorption maximum (nm) | Observed λmax (nm) |

In Silico Screening for Novel Molecular Interactions and Hypothetical Biological Targets

In silico screening involves the use of computational methods to identify potential interactions between a small molecule and biological macromolecules, such as proteins. dntb.gov.ua This approach could be used to explore the hypothetical biological targets of Dimefadane hydrochloride, cis-.

Methodologies:

Molecular Docking: This technique predicts the preferred orientation of a ligand (Dimefadane hydrochloride, cis-) when bound to a target protein. dntb.gov.ua By docking the molecule against a library of known protein structures, potential biological targets can be identified based on the binding affinity and interaction patterns.

Pharmacophore Modeling: A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for a molecule to interact with a specific target. A pharmacophore model for Dimefadane hydrochloride, cis- could be generated and used to search databases for proteins that have complementary binding sites.

Virtual Screening: Large databases of protein structures can be virtually screened to identify those that are most likely to bind to Dimefadane hydrochloride, cis-. This can help in prioritizing potential targets for further experimental validation.

Machine Learning Approaches in Predicting Chemical Behavior and Interactions

Machine learning (ML) is increasingly being used in chemistry to predict a wide range of molecular properties and behaviors. nih.govdntb.gov.ua ML models can be trained on large datasets of chemical information to learn the complex relationships between a molecule's structure and its properties.

Potential Applications for Dimefadane Hydrochloride, cis-:

Property Prediction: ML models could be developed to predict various physicochemical properties of Dimefadane hydrochloride, cis-, such as its solubility, boiling point, and toxicity, based on its chemical structure.

Interaction Prediction: Machine learning algorithms can be trained to predict potential interactions between drugs and other compounds, such as food constituents. consensus.apptmu.edu.tw Such models could be used to forecast possible interactions involving Dimefadane hydrochloride, cis-.

Biological Activity Prediction: By training on data from known drug-target interactions, ML models can predict the potential biological activities of new compounds. This could be applied to Dimefadane hydrochloride, cis- to generate hypotheses about its mechanism of action.

Illustrative Machine Learning Model Performance:

| Predicted Property | Machine Learning Model | Performance Metric (e.g., R²) |

| Aqueous Solubility | Graph Neural Network | 0.92 |

| Binding to Target X | Random Forest Classifier | 0.88 (AUC) |

| Metabolic Stability | Support Vector Machine | 0.85 (Accuracy) |

Q & A

Q. How should researchers document isomer-specific activity in preclinical studies?

- Methodology : Include chromatograms verifying enantiomeric purity in supplementary materials. Use standardized nomenclature (e.g., cis-(R,S) or cis-(1S,4S)) for stereochemical descriptors. Cross-reference analytical data with pharmacological outcomes in tables summarizing structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.